molecular formula C13H21NO3S3 B14714633 S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate CAS No. 21224-79-3

S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate

Cat. No.: B14714633
CAS No.: 21224-79-3
M. Wt: 335.5 g/mol
InChI Key: NCIBCGFOVIJCAD-UHFFFAOYSA-N
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Description

S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate is an organic compound with the molecular formula C13H21NO3S3. It is a sulfur-containing compound that has been studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a thiosulfate group and a phenylthio group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 5-(Phenylthio)pentylamine: This intermediate can be synthesized by reacting 5-bromopentylamine with thiophenol in the presence of a base such as sodium hydroxide.

    Formation of this compound: The intermediate 5-(Phenylthio)pentylamine is then reacted with thiosulfuric acid or its derivatives under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonate derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate oxidative stress.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways in biological systems. The thiosulfate group can act as a sulfur donor, participating in redox reactions and modulating oxidative stress. The phenylthio group can interact with proteins and enzymes, potentially affecting their function and activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    S-2-(2-Aminoethylamino)ethyl phenyl sulfide: Similar structure with an aminoethylamino group instead of a thiosulfate group.

    S-2-(2-Aminoethylamino)ethyl butyl sulfide: Similar structure with a butyl group instead of a phenyl group.

Uniqueness

S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate is unique due to the presence of both a thiosulfate group and a phenylthio group

Properties

CAS No.

21224-79-3

Molecular Formula

C13H21NO3S3

Molecular Weight

335.5 g/mol

IUPAC Name

5-(2-sulfosulfanylethylamino)pentylsulfanylbenzene

InChI

InChI=1S/C13H21NO3S3/c15-20(16,17)19-12-10-14-9-5-2-6-11-18-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,15,16,17)

InChI Key

NCIBCGFOVIJCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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